molecular formula C24H27N7 B11293659 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11293659
M. Wt: 413.5 g/mol
InChI Key: QPYPEPPNCMRCEK-UHFFFAOYSA-N
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Description

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a benzylpiperazine moiety and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C24H27N7

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H27N7/c1-18-8-10-20(11-9-18)26-22-21-16-25-29(2)23(21)28-24(27-22)31-14-12-30(13-15-31)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3,(H,26,27,28)

InChI Key

QPYPEPPNCMRCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones .

Chemical Reactions Analysis

6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolopyrimidine core.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory properties. A study demonstrated that certain synthesized compounds from this class showed lower toxicity and ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac. The compounds were effective in reducing edema induced by carrageenan, suggesting their potential as safer alternatives for treating inflammation .

Antitumor and Antiviral Potential

Pyrazolo[3,4-d]pyrimidines have been investigated for their antitumor and antiviral activities. For instance, allopurinol, a well-known derivative of this class, is used to treat gout and has shown efficacy against certain cancers due to its ability to inhibit xanthine oxidase . The compound may share similar mechanisms, warranting further investigation into its potential as an antitumor agent.

Protein Kinase Inhibition

Recent studies have focused on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting protein kinases, which play crucial roles in various signaling pathways related to cancer and other diseases. The structural modifications in these compounds can enhance their binding affinity to target proteins, making them promising candidates for drug development .

Docking Studies

Molecular docking studies have been employed to predict the interaction of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various biological targets. These studies provide insights into the binding modes and affinities of the compound, guiding further optimization for enhanced efficacy .

Synthesis and Structural Characterization

The synthesis of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multi-step reactions starting from readily available precursors. Structural characterization is typically performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and assess purity .

Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryReduces edema with lower toxicity than Diclofenac
AntitumorPotential based on structural similarities with known antitumor agents
Protein Kinase InhibitionEffective against specific kinases; structure-activity relationship studies ongoing
Molecular DockingPredicts binding interactions with targets; guides optimization

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Biological Activity

The compound 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolopyrimidine class, known for its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazolo-pyrimidine core substituted with a benzylpiperazine and a methylphenyl group. This unique arrangement contributes to its biological activity.

Chemical Formula

  • Molecular Formula : C20H24N4
  • Molecular Weight : 336.44 g/mol

Structural Features

The compound features:

  • A pyrazolo[3,4-d]pyrimidin-4-amine core.
  • A benzylpiperazine moiety which is significant for various pharmacological activities.

Antitumor Activity

Research indicates that derivatives of benzylpiperazine exhibit antitumor properties. The presence of the piperazine ring enhances the interaction with biological targets, leading to increased cytotoxicity against cancer cells. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer lines, suggesting potential for development as anticancer agents .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit key enzymes involved in cancer progression, such as PLK4 (Polo-like kinase 4) .
  • Receptor Interaction : The compound may act on various neurotransmitter receptors due to the presence of the piperazine moiety, potentially influencing pathways involved in tumor growth and survival.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound against different biological targets:

StudyTargetEffectReference
Study 1Cancer Cell LinesInhibition of proliferation
Study 2Enzyme InhibitionReduced activity of PLK4
Study 3Receptor BindingModulation of neurotransmitter receptors

Case Study 1: Antitumor Efficacy

In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. This suggests that it may be a promising candidate for further development in cancer therapeutics.

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar piperazine derivatives, highlighting their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

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